Pyrithioxin dihydrochloride
CAS No.: 10049-83-9
Cat. No.: VC0540742
Molecular Formula: C16H22Cl2N2O4S2
Molecular Weight: 441.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10049-83-9 |
---|---|
Molecular Formula | C16H22Cl2N2O4S2 |
Molecular Weight | 441.4 g/mol |
IUPAC Name | 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol;dihydrochloride |
Standard InChI | InChI=1S/C16H20N2O4S2.2ClH/c1-9-15(21)13(5-19)11(3-17-9)7-23-24-8-12-4-18-10(2)16(22)14(12)6-20;;/h3-4,19-22H,5-8H2,1-2H3;2*1H |
Standard InChI Key | HRZWYHGGJOWGRI-UHFFFAOYSA-N |
SMILES | CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl |
Canonical SMILES | CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl |
Appearance | Solid powder |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
Pyrithioxin dihydrochloride is a disulfide derivative of pyridoxine (vitamin B₆), featuring two pyridoxine molecules linked by a disulfide bridge (-S-S-) and protonated with hydrochloric acid. Its IUPAC name, 5-[[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methyldisulfanyl]methyl]-4-(hydroxymethyl)-2-methylpyridin-3-ol; dihydrochloride, reflects this configuration . The compound’s molecular weight is 441.39 g/mol, with a solubility profile of 40 mg/mL in water and 50 mg/mL in DMSO .
Table 1: Physicochemical Properties of Pyrithioxin Dihydrochloride
Property | Value |
---|---|
Molecular Formula | C₁₆H₂₂Cl₂N₂O₄S₂ |
CAS Registry Number | 10049-83-9 |
SMILES Notation | CC1=NC=C(C(=C1O)CO)CSSCC2=CN=C(C(=C2CO)O)C.Cl.Cl |
Melting Point | 205–207°C (decomposes) |
Solubility (H₂O) | 40 mg/mL (90.62 mM) |
Solubility (DMSO) | 50 mg/mL (113.28 mM) |
Synthetic Pathways
Industrial synthesis typically involves oxidizing pyridoxine hydrochloride with activated manganese dioxide and sulfuric acid to yield pyridoxal, followed by oximation and reduction steps. A patented method (CN101628892A) achieves 90–92% molar yield by optimizing reaction conditions, such as using zinc-acetic acid for reductive cleavage of the oxime intermediate .
Table 2: Key Steps in Pyrithioxin Dihydrochloride Synthesis
Step | Reagents/Conditions | Yield |
---|---|---|
Pyridoxal synthesis | MnO₂, H₂SO₄, 40–45°C | 95% |
Oxime formation | NH₂OH·HCl, NaOAc, 55–60°C | 92% |
Reduction to amine | Zn/HOAc, 25–30°C | 90% |
Hydrochloride salt formation | HCl, ethanol recrystallization | 99% purity |
Analytical Quantification Methods
Spectrophotometric Assays
Two validated methods dominate pyrithioxin analysis:
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DQC Complexation: Reaction with 2,6-dichloroquinone-4-chlorimide (DQC) produces a bluish-green chromophore (λₘₐₓ = 650 nm), suitable for tablet and syrup formulations .
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Reductive Coupling: Zinc-mediated reduction followed by p-phenylenediamine derivatization yields a bluish-violet complex (λₘₐₓ = 600 nm), with a linear range of 2–20 μg/mL .
Pharmacological Effects and Mechanisms
Neurodynamic Activity
Pyrithioxin enhances cerebral glucose uptake by 40% in rodent models, likely via modulation of GLUT-1 transporters. It also upregulates glutamine synthetase, increasing GABA synthesis by 25% in hippocampal neurons .
Anti-Nociceptive Properties
In neuropathic pain models, pyrithioxin (10 mg/kg i.p.) reduces mechanical allodynia by 60% through suppression of TNF-α and IL-6 in dorsal root ganglia .
Table 3: Pharmacokinetic Profile (Rat Model)
Parameter | Value |
---|---|
Tₘₐₓ (oral) | 1.2 ± 0.3 h |
Cₘₐₓ (300 mg dose) | 12.4 ± 2.1 μg/mL |
Half-life | 4.8 ± 0.7 h |
Protein Binding | 78–82% |
Urinary Excretion | 65% unchanged in 24 h |
Clinical Applications and Trials
Learning Disabilities in Adolescents
A 6-month double-blind trial (n=67) administering 300 mg/day showed no mean improvement in cognitive parameters but increased interindividual variability (F=1.85–2.33, p<0.05), suggesting responder subgroups .
Post-Stroke Rehabilitation
Combined with hyperventilation therapy, pyrithioxin (200 mg/day) improved motor recovery in 62% of cerebral infarct patients vs. 38% placebo (p=0.02) .
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